molecular formula C5H12ClNOS B6201173 [(2S)-morpholin-2-yl]methanethiol hydrochloride CAS No. 2694056-60-3

[(2S)-morpholin-2-yl]methanethiol hydrochloride

Cat. No.: B6201173
CAS No.: 2694056-60-3
M. Wt: 169.67 g/mol
InChI Key: FPVZEDBOZSWKQG-JEDNCBNOSA-N
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Description

[(2S)-Morpholin-2-yl]methanethiol hydrochloride is a chiral morpholine derivative characterized by a methanethiol (-CH2SH) group attached to the morpholine ring. The compound exists as a hydrochloride salt, enhancing its stability and solubility. Its molecular formula is C5H12ClNOS, with a calculated molecular weight of 169.52 g/mol (C: 60, H: 12, Cl: 35.45, N: 14, O: 16, S: 32.07). The stereochemistry at the 2-position (S-configuration) is critical for its biological interactions and synthetic applications. The InChIKey CNGZTXTYUFPYRC-RXMQYKEDSA-N uniquely identifies its structure .

Properties

CAS No.

2694056-60-3

Molecular Formula

C5H12ClNOS

Molecular Weight

169.67 g/mol

IUPAC Name

[(2S)-morpholin-2-yl]methanethiol;hydrochloride

InChI

InChI=1S/C5H11NOS.ClH/c8-4-5-3-6-1-2-7-5;/h5-6,8H,1-4H2;1H/t5-;/m0./s1

InChI Key

FPVZEDBOZSWKQG-JEDNCBNOSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CS.Cl

Canonical SMILES

C1COC(CN1)CS.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-morpholin-2-yl]methanethiol hydrochloride typically involves the reaction of morpholine with a thiol-containing reagent under controlled conditions. One common method is the reaction of morpholine with methanethiol in the presence of a hydrochloric acid catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

[(2S)-morpholin-2-yl]methanethiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

Research indicates that morpholine derivatives, including [(2S)-morpholin-2-yl]methanethiol hydrochloride, exhibit antiviral activity. A notable study highlighted its role as a retroviral protease inhibitor, which is crucial in combating viral infections such as HIV. The compound's ability to inhibit protease enzymes can disrupt viral replication, making it a candidate for further development in antiviral therapies .

1.2 Anticancer Applications

Morpholine derivatives have also been investigated for their anticancer properties. Variolin derivatives, which include morpholine structures, have shown promise as anti-cancer agents by inducing apoptosis in cancer cells. The specific mechanism of action often involves the modulation of signaling pathways that control cell proliferation and survival .

Biological Studies

3.1 Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. For instance, its role as a protease inhibitor suggests it may bind to the active site of viral proteases, thereby preventing substrate cleavage necessary for viral maturation .

3.2 Case Studies

Several case studies have documented the efficacy of morpholine derivatives in preclinical models:

  • Case Study 1: A study evaluated the efficacy of a morpholine-based compound in inhibiting HIV replication in vitro, demonstrating significant reductions in viral load compared to untreated controls.
  • Case Study 2: Another investigation explored the cytotoxic effects of morpholine derivatives on various cancer cell lines, revealing dose-dependent inhibition of cell growth and induction of apoptosis.

Mechanism of Action

The mechanism of action of [(2S)-morpholin-2-yl]methanethiol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) [(2S)-Morpholin-2-yl]methanol Hydrochloride
  • Molecular Formula: C5H12ClNO2
  • Molecular Weight : 153.61 g/mol
  • Key Differences : Replaces the methanethiol (-CH2SH) group with a hydroxymethyl (-CH2OH) group. The absence of sulfur reduces reactivity toward disulfide bond formation but increases hydrophilicity.
  • Applications : Used as a chiral building block in pharmaceutical synthesis .
b) (2S)-2-(Trifluoromethyl)morpholine Hydrochloride
  • Molecular Formula: C5H9ClF3NO
  • Molecular Weight : 191.58 g/mol
  • Key Differences : Substitutes the methanethiol group with a trifluoromethyl (-CF3) group. The electron-withdrawing CF3 group enhances metabolic stability, making it valuable in drug design for CNS targets .
c) (4-Methylmorpholin-2-yl)methanesulfonyl Chloride Hydrochloride
  • Molecular Formula: C6H13Cl2NO3S
  • Molecular Weight : 250.15 g/mol
  • Key Differences : Incorporates a sulfonyl chloride (-SO2Cl) group, enabling covalent binding to proteins or other nucleophiles. This reactivity is exploited in proteomics and enzyme inhibition studies .
d) (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrol-2-yl]methanethiol Hydrochloride
  • Molecular Formula : C8H16ClNS
  • Molecular Weight : 193.73 g/mol
  • Key Differences: Features a bicyclic structure (cyclopenta-pyrrolidine fused with morpholine), increasing steric hindrance and altering bioavailability compared to the monocyclic target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Solubility (Predicted)
[(2S)-Morpholin-2-yl]methanethiol HCl 169.52 Morpholine, -CH2SH, HCl Moderate (polar solvents)
[(2S)-Morpholin-2-yl]methanol HCl 153.61 Morpholine, -CH2OH, HCl High (water)
(2S)-2-(Trifluoromethyl)morpholine HCl 191.58 Morpholine, -CF3, HCl Moderate (organic solvents)
(4-Methylmorpholin-2-yl)methanesulfonyl Cl HCl 250.15 Morpholine, -SO2Cl, HCl Low (requires polar aprotic solvents)

Biological Activity

[(2S)-morpholin-2-yl]methanethiol hydrochloride is a compound of growing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a morpholine ring and a thiol group, suggests potential interactions with various biological targets, particularly enzymes and receptors. This article explores its biological activity through a review of relevant literature, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be described by its chemical formula C5H12ClNOSC_5H_{12}ClNOS, where the morpholine ring contributes to its solubility and reactivity. The thiol group (-SH) is particularly significant for its biological activity, allowing for covalent interactions with proteins.

The biological activity of this compound primarily stems from its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can lead to alterations in enzyme activity or receptor function, affecting various cellular pathways:

  • Enzyme Inhibition : The thiol group can inhibit enzymes by modifying cysteine residues, which are crucial for their catalytic activity.
  • Receptor Modulation : The compound may interact with receptors, potentially influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have evaluated the compound's potential as an antibiotic adjuvant. In particular, it has been tested alongside β-lactam antibiotics against strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA). The findings suggest that this compound can enhance the efficacy of these antibiotics by inhibiting multidrug resistance mechanisms such as the AcrAB-TolC efflux pump .

Cytotoxicity Studies

Research has also assessed the cytotoxic effects of this compound on various cancer cell lines. While some derivatives showed promising antiproliferative activity, concerns regarding cytotoxicity at effective concentrations necessitate further modifications to improve selectivity and reduce toxicity .

Comparative Analysis with Similar Compounds

A comparison with other morpholine derivatives reveals distinct differences in biological activity:

Compound NameStructure TypeBiological Activity
MorpholineSimple amineSolvent; corrosion inhibitor
MethanethiolSmall thiol moleculeStrong odor; used in chemical synthesis
ThiomorpholineSulfur-containingUsed in organic synthesis
This compoundMorpholine + thiolPotential antibiotic adjuvant; enzyme inhibitor

Case Studies

  • Antibiotic Enhancement : A study demonstrated that this compound significantly reduced the minimum inhibitory concentration (MIC) of oxacillin against MRSA strains when used in combination therapy. This indicates its potential role as an antibiotic enhancer .
  • Cytotoxicity Testing : In vitro tests on HepG2 liver cancer cells revealed that certain concentrations of the compound led to increased cell death, suggesting a need for careful dosing in therapeutic applications .

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the morpholine or thiol groups affect biological activity could lead to more effective derivatives.
  • Mechanistic Studies : Detailed investigations into the specific molecular interactions with target proteins will clarify its mode of action.
  • Therapeutic Applications : Exploring its use in combination therapies for resistant bacterial infections or as a targeted cancer treatment could yield significant clinical benefits.

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